Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr: is a complex peptide composed of a sequence of amino acids: Alanine, Serine, Threonine, Threonine, Threonine, Asparagine, 3,5-Diiodo-Tyrosine, and Threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and HOBt to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Large-scale reactors and automated synthesizers are used to ensure consistency and efficiency. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr can undergo various chemical reactions, including:
Oxidation: : The iodine atoms in the 3,5-diiodo-tyrosine moiety can be oxidized to form iodate or iodide ions.
Reduction: : The peptide can be reduced to remove disulfide bonds, if present.
Substitution: : The amino acid residues can undergo substitution reactions, particularly at the reactive sites of the iodine atoms.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂) are used.
Reduction: : Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: : Iodate or iodide ions.
Reduction: : Reduced forms of the peptide.
Substitution: : Modified peptide derivatives with different functional groups.
Scientific Research Applications
Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr has several scientific research applications:
Chemistry: : Used as a model compound in peptide synthesis studies.
Biology: : Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: : Potential therapeutic applications in drug design and delivery systems.
Industry: : Employed in the development of bioactive materials and supplements.
Mechanism of Action
The mechanism by which Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr exerts its effects involves its interaction with specific molecular targets and pathways. The presence of iodine atoms may enhance its binding affinity to certain receptors, influencing biological processes such as hormone secretion and cellular signaling.
Comparison with Similar Compounds
Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr is unique due to its specific amino acid sequence and the presence of iodine atoms. Similar compounds include other peptide derivatives and amino acid sequences, but the combination of these particular amino acids and iodine atoms sets it apart.
List of Similar Compounds
Peptide T: : A threonine derivative used in ergogenic supplements.
Other amino acid derivatives: : Various peptides with different sequences and functional groups.
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12-,13-,14-,15-,19-,20-,21-,23-,24-,25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEMHZCBNZMGFO-FXOPEWHHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)N[C@@H]([C@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53I2N9O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1109.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.